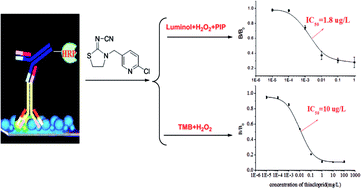Sensitive detection of thiacloprid in environmental and food samples by enhanced chemiluminescent enzyme immunoassay
RSC Advances Pub Date: 2016-03-21 DOI: 10.1039/C5RA25912F
Abstract
A fast and sensitive enhanced chemiluminescent enzyme immunoassay (ECL-EIA) was developed based on horseradish peroxidase detected with a luminol-based substrate for neonicotinoid insecticide thiacloprid in environmental and food samples. Toward this goal, a variety conditions of chemiluminescent substrate solution including the reacting buffer, the concentrations of p-iodophenol, luminol and H2O2 were optimized. Under the optimal conditions, the sensitivity (the 50% inhibitory concentration value) was 1.80 ng mL−1. The ECL-EIA was 5.5 times more sensitive compared to the colorimetric-EIA. The average recoveries of thiacloprid from ten spiked samples were estimated to range from 79.7 to 119%, with relative standard deviations of 4.2 to 11.2%. The dissipation of thiacloprid applied to real tomato samples was monitored with the ECL-EIA and HPLC methods. The ECL-EIA results agreed well with the HPLC results (R2 = 0.993). These results suggested that the thiacloprid in the samples could be simply, rapidly and accurately detected by ECL-EIA.


Recommended Literature
- [1] Back cover
- [2] Facile solvothermal synthesis of a high-efficiency CNNs/Ag/AgCl plasmonic photocatalyst
- [3] Poly(ε-caprolactone) with pendant natural peptides: an old polymeric biomaterial with new properties†
- [4] Oxidative conversion of glucose to gluconic acid by iron(iii) chloride in water under mild conditions†
- [5] Syntheses and post-functionalization of tri-substituted polyalkoxohexavanadates containing tris(alkoxo) ligands†
- [6] Separation of some transition metals by reversed-phase paper chromatography
- [7] Dielectric response and anhydrous proton conductivity in a chiral framework containing a non-polar molecular rotor†
- [8] Multidimensional protein characterisation using microfluidic post-column analysis†
- [9] Surfactant free superparamagnetic iron oxide nanoparticles for stable ferrofluids in physiological solutions†
- [10] Electron beam induced in situ clusterisation of 1D ZrCl4 chains within single-walled carbon nanotubes










